Dhodh-IN-1 is a selective inhibitor of dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo synthesis of pyrimidines. This compound is particularly significant in the context of cancer research, especially for its potential applications in treating myeloid malignancies. Dihydroorotate dehydrogenase is essential for the proliferation of rapidly dividing cells, making it a promising target for therapeutic intervention.
Dhodh-IN-1 belongs to a class of chemical compounds known as dihydroorotate dehydrogenase inhibitors. These compounds are characterized by their ability to inhibit the enzymatic activity of dihydroorotate dehydrogenase, thereby interfering with pyrimidine metabolism. The specific chemical structure and classification details can be found in databases such as PubChem and the RCSB Protein Data Bank, which provide comprehensive information on various chemical entities and their biological relevance .
The synthesis of Dhodh-IN-1 typically involves multi-step organic reactions, including the formation of key intermediates that are subsequently modified to yield the final product. While specific synthetic routes can vary, common methodologies include:
The precise synthetic pathway has not been detailed in the available literature, but similar compounds often utilize these foundational organic chemistry techniques.
Dhodh-IN-1 features a complex molecular architecture that includes various functional groups critical for its biological activity. The molecular formula and structural data can be accessed through platforms like PubChem, which provides detailed information about the compound's three-dimensional conformation and atomic connectivity .
Key structural characteristics include:
Dhodh-IN-1 undergoes various chemical reactions that are pivotal for its activity as a dihydroorotate dehydrogenase inhibitor. Key reactions include:
The technical details surrounding these reactions are crucial for optimizing the compound's efficacy in therapeutic applications.
The mechanism of action for Dhodh-IN-1 involves competitive inhibition of dihydroorotate dehydrogenase. By binding to this enzyme, Dhodh-IN-1 effectively reduces the levels of orotate, leading to decreased availability of pyrimidines necessary for nucleic acid synthesis. This action is particularly relevant in cancer cells, which have heightened demands for nucleotides due to rapid proliferation.
Data from studies indicate that inhibition of dihydroorotate dehydrogenase can induce differentiation in acute myeloid leukemia cells, presenting a novel therapeutic strategy .
The physical properties of Dhodh-IN-1 include:
Chemical properties such as pH stability, reactivity with other compounds, and potential degradation pathways are also important considerations in drug development.
Dhodh-IN-1 has significant potential applications in scientific research, particularly in oncology. Its primary uses include:
Dihydroorotate dehydrogenase (DHODH) represents a pivotal metabolic enzyme increasingly recognized as a promising target for anticancer therapeutics. This mitochondrial flavoprotein catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, positioning it as a critical regulator of cellular proliferation and survival [3] [6]. Unlike other enzymes in this pathway, DHODH operates at the intersection of mitochondrial respiration and nucleotide synthesis, utilizing the electron transport chain for its oxidation-reduction reactions [2] [5]. The enzyme's location on the outer surface of the inner mitochondrial membrane (IMM) enables its direct interaction with coenzyme Q (CoQ), facilitating electron transfer during the conversion of dihydroorotate (DHO) to orotate [2] [4]. This unique biochemical role establishes DHODH as a metabolic vulnerability in rapidly proliferating cells, particularly malignancies characterized by heightened nucleotide demands [1] [8]. The therapeutic potential of DHODH inhibition extends beyond conventional antiproliferative effects to include induction of differentiation in hematologic malignancies—a mechanism distinct from traditional cytotoxic approaches [10].
The de novo pyrimidine biosynthesis pathway comprises six enzymatic steps that convert simple precursors into uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides essential for DNA/RNA synthesis, phospholipid metabolism, and glycosylation reactions. DHODH specifically catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of flavin mononucleotide (FMN) in its active site. This reaction is directly linked to mitochondrial respiration through the electron transfer chain:
(S)-dihydroorotate + O₂ ⇌ orotate + H₂O₂ [6]
The reaction mechanism involves stereospecific hydride transfer from DHO to FMN, generating FMNH₂. Regeneration of oxidized FMN occurs via electron transfer to CoQ, forming reduced ubiquinol (CoQH₂), which subsequently enters the electron transport chain at complex III [2] [4]. This molecular architecture makes DHODH uniquely dependent on functional oxidative phosphorylation (OXPHOS) and distinguishes it from other pyrimidine biosynthetic enzymes located in the cytosol [3] [5]. DHODH belongs to the class 2 enzyme family, characterized by monomeric structure, mitochondrial localization, and CoQ dependency—features conserved across higher eukaryotes including humans [2] [4]. This class exhibits significant structural differences from class 1 DHODHs found in bacteria and lower eukaryotes, which utilize fumarate or NAD⁺ as electron acceptors and function as cytosolic dimers or tetramers [2] [9].
Structural Determinants of Catalysis: Human DHODH contains 397 amino acids organized into two domains: a smaller N-terminal domain (≈40 residues) with two α-helices that anchor the enzyme to the IMM, and a larger C-terminal domain (≈350 residues) forming an (α/β)₈-barrel structure housing the FMN cofactor and catalytic site [2] [4] [9]. The N-terminal domain creates a hydrophobic tunnel that facilitates CoQ access to the FMN binding cavity. Key catalytic residues include Ser215, which abstracts a proton from C5 of DHO, enabling hydride transfer from C6 to FMN [4]. The ubiquinone-binding site resides within the N-terminal helical domain, with conserved residues His56 and Arg136 playing crucial roles in quinone interaction [4].
Metabolic Interdependencies: Beyond nucleotide synthesis, DHODH activity significantly influences mitochondrial bioenergetics. Depletion studies demonstrate that DHODH deficiency increases reactive oxygen species (ROS) production, reduces mitochondrial membrane potential, and impairs cell growth [2] [5]. The enzyme physically associates with respiratory chain complexes II and III, forming a metabolon that optimizes electron transfer efficiency [2] [5]. This positioning enables DHODH to contribute to CoQ redox cycling—a function critical not only for pyrimidine synthesis but also for maintaining mitochondrial redox homeostasis and protecting against ferroptosis [8].
Table 1: Classification and Characteristics of DHODH Enzymes
Feature | Class 1 DHODH | Class 2 DHODH |
---|---|---|
Quaternary Structure | Dimers/Tetramers | Monomers |
Subcellular Localization | Cytoplasm | Mitochondrial Inner Membrane |
Electron Acceptor | Fumarate (1A) or NAD⁺ (1B) | Coenzyme Q (Ubiquinone) |
Catalytic Residue | Cysteine | Serine |
Representative Organisms | Gram-positive bacteria, Yeasts | Mammals, Gram-negative bacteria |
Cancer cells exhibit heightened dependence on de novo pyrimidine biosynthesis due to their accelerated proliferation rates and increased demands for nucleic acid precursors. Unlike quiescent cells that primarily utilize salvage pathways for pyrimidine acquisition, malignant cells require robust de novo synthesis to sustain DNA replication and RNA production [3] [8]. This metabolic reprogramming creates a specific vulnerability to DHODH inhibition, particularly in tumors with limited pyrimidine salvage capacity or those residing in nutrient-deprived microenvironments [3] [5]. Evidence indicates that DHODH expression is significantly elevated in diverse malignancies compared to normal tissues, including acute myeloid leukemia (AML), glioblastoma, pancreatic cancer, and melanoma [1] [8]. Oncogenic drivers such as MYC further amplify this dependency by transcriptionally upregulating multiple enzymes in the de novo pathway, including DHODH [3] [10].
Metabolic Adaptations in Malignancy: Tumor cells with mitochondrial DNA (mtDNA) deficiencies (ρ⁰ cells) demonstrate the essential role of DHODH-coupled respiration in tumorigenesis. These cells fail to form tumors unless they acquire functional mitochondria from host stroma via horizontal transfer. Crucially, restoration of DHODH activity—but not mitochondrial ATP production—is necessary and sufficient to rescue tumor-forming capacity [5]. This occurs because DHODH reactivation enables de novo pyrimidine biosynthesis through functional coupling with respiratory complexes III/IV and CoQ redox cycling [5]. Genetic deletion of DHODH in OXPHOS-competent cancer cells similarly abrogates tumor formation, confirming its non-redundant role in oncogenesis [5].
Beyond Nucleotide Provision: Emerging evidence reveals DHODH's involvement in ferroptosis regulation—an iron-dependent form of cell death driven by lipid peroxidation. By regenerating reduced CoQ (CoQH₂) in mitochondria, DHODH mitigates lipid peroxidation and protects against ferroptosis [8]. Cancer cells exploit this mechanism to survive oxidative stress in tumor microenvironments. Consequently, DHODH inhibition sensitizes tumor cells to ferroptosis inducers, creating synergistic therapeutic opportunities [8]. Additionally, DHODH supports oncogenesis through UTP-dependent glycogen synthesis and protein glycosylation—processes essential for energy storage and cell-surface receptor function in rapidly dividing cells [3].
Table 2: Metabolic Consequences of DHODH Inhibition in Cancer Cells
Metabolic Process | Impact of DHODH Inhibition | Downstream Effects |
---|---|---|
De Novo Pyrimidine Synthesis | Depletion of orotate, UMP, UTP, CTP | Impaired DNA/RNA synthesis, cell cycle arrest |
Mitochondrial ETC Function | Disrupted CoQ redox cycling | Reduced OXPHOS efficiency, ↑ROS generation |
Ferroptosis Defense | Depletion of mitochondrial CoQH₂ pool | ↑Lipid peroxidation, ↑Ferroptosis sensitivity |
Glycoprotein Synthesis | Reduced UDP-glucose and UDP-GlcNAc levels | Impaired glycosylation, altered receptor function |
DHODH inhibitors represent a novel class of differentiation-inducing agents, particularly relevant for hematologic malignancies characterized by maturation arrest. In acute myeloid leukemia (AML), where leukemic blasts fail to undergo terminal differentiation, DHODH inhibition reverses this block independently of cytotoxic effects [1] [10]. Transcriptional profiling reveals that DHODH inhibitors like ASLAN003 and brequinar (BQR) induce gene expression signatures nearly identical to physiological myeloid differentiation, activating master transcription factors (e.g., CEBPA, RUNX1, SPI1) that drive granulocytic or monocytic maturation [10]. This differentiation occurs via depletion of the pyrimidine nucleotide pool—specifically cytidine triphosphate (CTP)—rather than through general cytotoxicity [10]. The CTP dependency appears linked to epigenetic regulation, as decreased CTP levels reduce corepressor complex activity that normally suppresses differentiation genes [10].
Mechanistic Basis for Differentiation: The p53-independent nature of DHODH inhibitor-induced differentiation offers significant therapeutic advantages for treating chemorefractory AML with TP53 mutations [10]. Unlike conventional antimetabolites that trigger apoptosis through DNA damage pathways, DHODH inhibitors promote cell cycle exit via terminal differentiation—a process that spares normal hematopoietic stem cells and offers a favorable therapeutic index [1] [10]. This modality effectively exploits the inherent biology of AML blasts, which express high levels of lineage-specific transcription factors but are blocked from executing full differentiation programs due to oncogenic lesions. Partial DHODH inhibition reconnects this pre-existing transcriptional machinery to maturation cascades [10].
Compensatory Mechanisms and Resistance: Cancer cells rapidly activate adaptive responses to DHODH inhibition, including upregulation of salvage pathway enzymes. Treatment with ASLAN003 induces deoxycytidine kinase (DCK)—responsible for activating prodrugs like decitabine—and SAMHD1, which hydrolyzes active forms of cytarabine and decitabine [10]. These opposing effects illustrate the metabolic plasticity of cancer cells and highlight the need for rational combination therapies:
Table 3: Transcriptional Changes in AML Cells Following DHODH Inhibition
Gene Symbol | Gene Name | Expression Change | Functional Consequence |
---|---|---|---|
DCK | Deoxycytidine kinase | ↑ | Enhanced activation of nucleoside analogs |
SAMHD1 | SAM and HD domain-containing protein 1 | ↑ | Catabolism of nucleoside analog triphosphates |
CTPS1/2 | CTP synthase 1/2 | ↑ | Compensatory increase in CTP generation |
UCK2 | Uridine-cytidine kinase 2 | ↑ | Enhanced pyrimidine salvage capacity |
Table 4: Representative DHODH Inhibitors in Oncology Development
Inhibitor | Chemical Class | Development Status | Key Characteristics |
---|---|---|---|
Leflunomide | Isoxazole derivative | Approved (autoimmune), Repurposed | Prodrug (teriflunomide active metabolite) |
Brequinar (BQR) | Quinoline-carboxylic acid | Phase II trials | Potent inhibitor, combination strategies |
BAY 2402234 | Pyrimidopyrimidine | Phase I/II | Selective, AML-focused development |
ASLAN003 | N/A | Phase II | Differentiation-inducing in AML |
JNJ-74856665 | Isoquinolinone | Phase I | Orally bioavailable, optimized scaffold |
Dhodh-IN-1 | Isoquinolinone derivative | Preclinical | Structure-based design, novel core |
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